Felodipine 3,5-Dimethyl Ester-d6
Description
Overview of Felodipine (B1672334) and its Derivatives in Chemical Biology
Felodipine is a calcium channel blocker belonging to the dihydropyridine (B1217469) class of compounds. nih.govwikipedia.org Its primary mechanism of action involves blocking L-type calcium channels, which leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. nih.govnih.gov Chemically, Felodipine is the mixed ethyl and methyl diester of 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid. ebi.ac.ukebi.ac.uk
The metabolism of Felodipine is extensive and occurs primarily in the liver, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govnih.gov The main metabolic pathway is the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) derivative, known as dehydrofelodipine (B193096) (also referred to as Felodipine Impurity A). nih.govresearchgate.netpharmaffiliates.com This primary metabolite is inactive and constitutes the major form excreted. nih.gov
In addition to its primary metabolite, other related substances and potential impurities are relevant in the study of Felodipine. One such compound is Felodipine 3,5-Dimethyl Ester, also known as Felodipine EP Impurity B. cymitquimica.com This derivative differs from Felodipine in that both ester functionalities are methyl esters, whereas Felodipine has one methyl and one ethyl ester. ebi.ac.ukcymitquimica.com The study of these derivatives is crucial for understanding the drug's stability, metabolic profile, and for the development of robust analytical methods for quality control and bioanalysis.
| Compound | Key Structural Feature | Relevance |
|---|---|---|
| Felodipine | 3-ethyl 5-methyl ester of a dihydropyridine derivative. ebi.ac.uk | Active pharmaceutical ingredient. nih.gov |
| Dehydrofelodipine (Impurity A) | Oxidized pyridine analogue of Felodipine. researchgate.net | Primary, inactive metabolite. nih.gov |
| Felodipine 3,5-Dimethyl Ester (Impurity B) | 3,5-dimethyl ester analogue of Felodipine. cymitquimica.com | Related compound/impurity for analytical reference. cymitquimica.com |
Rationale for Deuterium (B1214612) Substitution in Ester Functionalities for Research Purposes
Deuterium substitution, or deuteration, is a specific form of stable isotope labeling with significant applications in research. The fundamental principle behind its utility is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). bioscientia.de Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate if that hydrogen is replaced with deuterium. nih.gov This effect can be harnessed to slow down specific metabolic pathways, particularly those involving oxidation by cytochrome P450 enzymes. nih.gov
However, the primary and most widespread use of deuterium-labeled compounds in pharmaceutical research is as internal standards for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS). clearsynth.comscispace.com An ideal internal standard should be chemically almost identical to the analyte of interest but have a different mass-to-charge ratio (m/z) for distinct detection by the mass spectrometer. scioninstruments.com Deuterated compounds fit this role perfectly. They exhibit nearly identical physicochemical properties to their non-deuterated (protium) counterparts, meaning they behave similarly during sample extraction, chromatography, and ionization. clearsynth.comscispace.com
Substituting deuterium in the methyl groups of ester functionalities, as in Felodipine 3,5-Dimethyl Ester-d6, creates a stable, non-exchangeable label. The mass increase of six daltons (for six deuterium atoms) provides a clear mass shift from the unlabeled compound, allowing for precise and accurate quantification by preventing analytical interference and compensating for variations in sample processing and instrument response. scioninstruments.comclearsynth.com
Significance of this compound as a Research Tool
This compound is a powerful and highly specific research tool designed for use in advanced analytical studies. Its significance stems directly from the principles of stable isotope labeling. As the deuterated analogue of Felodipine 3,5-Dimethyl Ester, its primary role is to serve as an internal standard for the accurate quantification of Felodipine 3,5-Dimethyl Ester in various biological matrices. clearsynth.comlumiprobe.com
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using LC-MS/MS. scispace.com It allows researchers to:
Achieve High Accuracy and Precision: By co-eluting with the unlabeled analyte and experiencing similar matrix effects (ion suppression or enhancement), the deuterated standard enables reliable correction for analytical variability. clearsynth.comscispace.com
Conduct Robust Pharmacokinetic Studies: Accurate measurement of drug and metabolite concentrations over time is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Perform Metabolic Profiling: In studies investigating the metabolic pathways of Felodipine, having a reliable internal standard for a key related compound ensures the integrity of the quantitative data.
Support Quality Control: It can be used as a reference material in the development and validation of analytical methods to detect and quantify impurities in the drug substance or product.
In essence, this compound is not intended for therapeutic use but is a critical analytical reagent that underpins the reliability and accuracy of research and quality control assays related to Felodipine and its derivatives.
Properties
CAS No. |
1794786-23-4 |
|---|---|
Molecular Formula |
C17H17Cl2NO4 |
Molecular Weight |
376.263 |
IUPAC Name |
bis(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3 |
InChI Key |
VEACAIASCBTOFS-LIJFRPJRSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Synonyms |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester-d6; |
Origin of Product |
United States |
Analytical Methodologies for Quantitative and Qualitative Research
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. shimadzu.com.sgoup.com The development of robust LC-MS/MS assays is a cornerstone of modern bioanalysis. shimadzu.com.sg
Effective chromatographic separation of the analyte from its deuterated internal standard and from endogenous matrix components is critical for a reliable LC-MS/MS method. While the deuterated and non-deuterated analogs are chemically similar, slight differences in their physicochemical properties can lead to partial separation on the chromatographic column. nih.govcchmc.org This separation is often managed by optimizing the stationary phase, mobile phase composition, and gradient elution.
For the analysis of felodipine (B1672334) and its related compounds, reversed-phase columns, such as C18 and C8, are commonly employed. researchgate.netresearchgate.net The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency. researchgate.netzsmu.edu.ua Isocratic elution is frequently used for rapid analysis, though gradient elution can provide better resolution for more complex samples. researchgate.netresearchgate.net The goal is to achieve co-elution or near co-elution of the analyte and its deuterated internal standard to ensure they experience similar matrix effects. nih.gov
Table 1: Exemplary Chromatographic Conditions for Felodipine Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., 100 mm x 4.6 mm, 5 µm) | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile and 10mM ammonium formate in water (pH 3.5) | researchgate.net |
| Elution Mode | Isocratic | researchgate.net |
| Flow Rate | 0.2 - 0.8 mL/min | researchgate.netresearchgate.netijpsr.info |
| Run Time | 2 - 5 minutes | researchgate.netnih.govresearchgate.net |
This table presents typical conditions used for the analysis of felodipine, which would be adapted for the specific analysis of Felodipine 3,5-Dimethyl Ester and its deuterated analog.
Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantitative analysis. shimadzu.com.sg In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interferences from other compounds in the matrix.
For felodipine, the protonated molecule has a mass-to-charge ratio (m/z) of 384. researchgate.net The precursor ion for Felodipine 3,5-Dimethyl Ester would be m/z 370.23, and for its d6-deuterated analog, it would be approximately m/z 376.23, reflecting the mass difference of the six deuterium (B1214612) atoms. The specific product ions are determined by fragmentation of the precursor ions. The selection of unique and intense precursor-to-product ion transitions is a critical step in method development.
Table 2: Hypothetical MS/MS Transitions for Felodipine 3,5-Dimethyl Ester and its d6-Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Felodipine 3,5-Dimethyl Ester | ~370.2 | To be determined experimentally |
| Felodipine 3,5-Dimethyl Ester-d6 | ~376.2 | To be determined experimentally |
Note: The exact m/z values for product ions must be determined through experimental infusion and fragmentation of the specific compounds.
Stable Isotope Dilution Assay (SIDA) is a highly accurate method for quantification that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov this compound is an ideal internal standard for the quantification of Felodipine 3,5-Dimethyl Ester due to its properties.
The core principle of SIDA is that the stable isotope-labeled internal standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic analysis. nih.gov Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, the ratio of their peak areas remains constant regardless of sample loss. This compensates for variations in extraction recovery and matrix effects, leading to significantly improved precision and accuracy. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
While LC-MS/MS is more common for non-volatile compounds like felodipine and its analogs, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring a derivatization step to increase the volatility and thermal stability of the analytes. For felodipine and its metabolites, methods involving capillary GC with electron capture detection have been developed. researchgate.net Acidic metabolites can be propylated before GC analysis to make them suitable for this technique. researchgate.net The separation of deuterated and non-deuterated compounds by GC is well-established and depends on the choice of the stationary phase, with polar phases often showing a normal isotope effect (heavier isotope elutes later) and nonpolar phases showing an inverse effect. nih.gov
Application as an Internal Standard in Complex Biological Matrices
The primary application of this compound is as an internal standard for the quantification of its non-deuterated form or the parent drug, felodipine, in complex biological matrices such as plasma, serum, and urine. researchgate.netijpsr.infoclearsynth.com
Biological matrices are complex mixtures of proteins, lipids, salts, and other endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source. shimadzu.com.sgcore.ac.uk This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate and imprecise results.
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.govresearchgate.net Since the internal standard co-elutes with the analyte and has the same chemical properties, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is normalized, leading to a significant improvement in the precision and accuracy of the assay. nih.gov Studies on felodipine quantification using deuterated internal standards have demonstrated excellent precision, with intra- and inter-day relative standard deviations (RSDs) typically below 15%. researchgate.netresearchgate.net
Table 3: Typical Validation Parameters for Felodipine Assays Using a Deuterated Internal Standard
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | researchgate.netresearchgate.net |
| Intra-day Precision (%RSD) | < 10% | researchgate.netresearchgate.net |
| Inter-day Precision (%RSD) | < 10% | researchgate.netresearchgate.net |
| Accuracy | 95-105% | researchgate.netresearchgate.net |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.25 ng/mL | researchgate.netresearchgate.net |
This table summarizes typical performance characteristics of bioanalytical methods for felodipine that employ a stable isotope-labeled internal standard.
Facilitating Simultaneous Quantification of Multiple Analytes
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of modern bioanalytical chemistry, particularly in methods requiring the simultaneous measurement of multiple compounds. This compound, as a deuterated analog of a felodipine-related compound, is ideally suited for this purpose. Its utility shines in complex analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it serves as a robust internal standard (IS) to ensure accuracy and precision in multiplexed assays.
The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the unlabeled (endogenous) analyte during sample preparation, extraction, and chromatographic separation. nih.gov However, because it contains heavier isotopes (in this case, deuterium), it has a distinct mass-to-charge ratio (m/z) that allows a mass spectrometer to differentiate it from the target analytes. researchgate.net This co-elution and differential detection enable the SIL-IS to effectively compensate for variations in sample recovery and matrix effects—the phenomenon where other components in a complex sample (like plasma or urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govcore.ac.uk By calculating the ratio of the analyte's signal to the SIL-IS signal, analysts can achieve highly reliable and reproducible results. researchgate.net
A key application of this methodology is in therapeutic drug monitoring and pharmacokinetic studies, where multiple drugs or a drug and its metabolites are administered concurrently. A single, well-chosen internal standard can be used for the quantification of several structurally similar analytes. While research specifically detailing the use of this compound for a broad panel of different cardiovascular drugs is not widely published, the principle is demonstrated in numerous studies using similar compounds. For instance, deuterated felodipine (D6-Felodipine) has been successfully employed as an internal standard for the stereoselective determination of felodipine's own S(-) and R(+) enantiomers, a classic case of simultaneous quantification. nih.govresearchgate.net
Expanding on this principle, a validated LC-MS/MS method for the simultaneous determination of five different antihypertensive compounds in human plasma illustrates how a felodipine-based standard facilitates such complex analyses. nih.gov In this study, unlabeled felodipine was used as the internal standard to quantify enalapril (B1671234) maleate, its metabolite enalaprilat, nitrendipine, its metabolite dehydronitrendipine, and hydrochlorothiazide. nih.gov The method leverages the distinct m/z transitions for each compound in Multiple Reaction Monitoring (MRM) mode, allowing for specific and sensitive detection of all analytes in a single chromatographic run. nih.gov
The use of a deuterated standard like this compound would represent a refinement of this approach, providing an even higher degree of accuracy.
The table below details the specific mass transitions used for the simultaneous quantification of the five analytes with felodipine as the internal standard, as described in the research. nih.gov A hypothetical entry for a deuterated felodipine standard is included to illustrate how it would be integrated into such a multi-analyte assay.
| Analyte | Analyte Type | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| Enalapril Maleate (ENA) | Target Analyte | 377.1 | 234.1 |
| Enalaprilat (ENAT) | Target Analyte (Metabolite) | 349.2 | 206.1 |
| Nitrendipine (NIT) | Target Analyte | 361.2 | 315.1 |
| Dehydronitrendipine (DNIT) | Target Analyte (Metabolite) | 359.0 | 331.0 |
| Hydrochlorothiazide (HCT) | Target Analyte | 295.9 | 205.1 |
| Felodipine | Internal Standard | 384.1 | 338.0 |
| Felodipine-d6 (Hypothetical) | Internal Standard (SIL-IS) | 390.1 | 344.0 |
Data sourced from a validated LC-MS/MS method for simultaneous drug determination. nih.gov
By enabling the simultaneous measurement of multiple analytes, this compound and similar SIL standards offer significant advantages in efficiency, reducing sample volume requirements, reagent costs, and analytical run times. This makes the approach highly suitable for large-scale clinical studies and routine therapeutic drug monitoring.
Future Research Directions and Translational Potential
Development of Novel Deuterated Felodipine (B1672334) Analogs for Advanced Research Applications
The synthesis of Felodipine 3,5-Dimethyl Ester-d6 is a stepping stone towards the development of a wider array of deuterated felodipine analogs. These novel compounds can be designed as sophisticated probes to investigate various biological processes with high precision. By strategically placing deuterium (B1214612) atoms at different positions within the felodipine scaffold, researchers can create a suite of tools to study structure-activity relationships, metabolic pathways, and drug-receptor interactions with unprecedented detail. anr.fr
Future research will likely focus on synthesizing felodipine analogs with deuterium labels on the dihydropyridine (B1217469) ring or the dichlorophenyl group. Such analogs would be invaluable in studies aimed at understanding the metabolic fate of different parts of the molecule. For instance, deuteration can slow down metabolic reactions, a phenomenon known as the kinetic isotope effect, allowing for the capture and identification of transient or low-abundance metabolites that would otherwise go undetected. berkeley.edu This approach can provide a more complete picture of how felodipine and its derivatives are processed in the body.
Integration of Deuterated Probes in Systems Biology and Metabolomics Studies
Deuterated compounds like this compound are instrumental in the fields of systems biology and metabolomics. In systems biology, which aims to understand the complex interactions within biological systems, deuterated probes can be used to trace the flow of molecules through metabolic networks. europa.eu By introducing a labeled compound into a biological system, researchers can follow its journey and map its interactions with various proteins and enzymes.
In metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, deuterated internal standards are crucial for accurate quantification. nih.govunimib.it this compound serves as an ideal internal standard in mass spectrometry-based analyses of felodipine and its metabolites. researchgate.netclearsynth.compharmaffiliates.com Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation and precise measurement. researchgate.netnih.gov The use of such standards is essential for obtaining reliable and reproducible data in complex biological matrices like plasma. researchgate.netmdpi.com
Recent metabolomics studies have highlighted the importance of analyzing metabolic profiles in various health and disease states. nih.govmdpi.com The application of deuterated standards in these studies enhances the reliability of identifying biomarkers and understanding disease mechanisms.
Advancements in Analytical Techniques for High-Throughput Isotope-Labeled Compound Analysis
The full potential of deuterated probes like this compound can only be realized with parallel advancements in analytical technology. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of labeled compounds. researchgate.netnih.govlcms.cz Continuous improvements in instrumentation, such as the development of more sensitive detectors and faster scanning capabilities, are enabling the analysis of ever-smaller sample volumes with greater accuracy.
Future developments will likely focus on increasing the throughput of these analytical methods to accommodate the large sample sets typical of metabolomics and systems biology studies. Automation of sample preparation and data analysis will also be critical. Furthermore, the development of novel ionization techniques and mass analyzers will continue to push the boundaries of detection, allowing for the identification and quantification of previously unmeasurable compounds.
Broader Implications of Deuterium Labeling in Understanding Chemical and Biological Processes
The use of deuterium labeling extends far beyond the specific applications of this compound. The principles and techniques involved have broad implications for our fundamental understanding of chemical and biological processes. Deuterium's unique properties make it a versatile tool for elucidating reaction mechanisms, studying protein folding, and imaging biological processes in real-time. europa.eu
The kinetic isotope effect, for example, provides a powerful method for determining the rate-limiting steps in enzymatic reactions. By substituting hydrogen with deuterium at specific sites, researchers can observe changes in reaction rates and gain insights into the transition state of the reaction. This information is invaluable for the rational design of enzyme inhibitors and novel therapeutic agents.
Moreover, the development of deuterated probes is contributing to the advancement of non-invasive imaging techniques. Deuterium metabolic imaging (DMI) is an emerging modality that uses the deuterium signal to visualize metabolic processes within living organisms, offering a safe and powerful alternative to other imaging methods. anr.fr The creation of a diverse library of deuterated molecules will expand the scope of DMI to a wide range of biological questions.
Q & A
Q. What are the critical physicochemical properties of Felodipine 3,5-Dimethyl Ester-d6 that influence its analytical method development?
The physicochemical properties critical for method development include its low aqueous solubility (19 mg/L at 25°C) , high lipophilicity (log P = 3.5) , and pH-independent solubility profile . These properties necessitate the use of surfactants (e.g., sodium lauryl sulfate) in dissolution media to enhance solubility and reverse-phase HPLC with acetonitrile-mobile phases for chromatographic separation . Stability studies under varying pH and temperature conditions are also essential to validate storage conditions for reference standards .
Q. How is this compound utilized as a reference standard in dissolution testing protocols?
As a deuterated standard, it is used to validate dissolution profiles of extended-release formulations. The USP 28 method specifies:
- Apparatus 2 (paddle) at 50 rpm in pH 6.5 phosphate buffer with 1% sodium lauryl sulfate.
- HPLC quantification using a C18 column, UV detection at 254 nm, and a mobile phase of buffer-acetonitrile-methanol (2:2.5:1) .
The standard ensures accuracy by matching retention times and correcting for matrix effects in biological samples .
Q. Which pharmacopeial guidelines outline the dissolution testing criteria for Felodipine extended-release tablets?
The USP 28 monograph mandates a three-stage dissolution test (2, 6, and 10 hours) using:
- Medium : pH 6.5 buffer with 1% sodium lauryl sulfate.
- Apparatus : Paddle at 50 rpm.
- Acceptance criteria : Q-values of 20%, 60%, and 85% at each interval, validated against reference standards like this compound .
Advanced Research Questions
Q. What experimental design strategies are optimal for developing controlled-release formulations of Felodipine derivatives?
A Quality by Design (QbD) approach is recommended:
- Critical Material Attributes (CMAs) : Drug-carrier ratio (e.g., Pluronic® F127), polymer type (e.g., HPMC), and surfactant concentration.
- Critical Process Parameters (CPPs) : Spray-drying temperature, mixing speed.
- Box-Behnken Design can optimize ternary solid dispersions for maximum solubility (e.g., 1.5-fold increase) and zero-order release kinetics .
Q. How can physiologically based biopharmaceutical models (PBBM) be validated for Felodipine prolonged-release formulations?
Validation involves:
Mechanistic absorption modeling in GastroPlus™ using parameters like intestinal permeability (Peff = 4.5 × 10⁻⁴ cm/s) and particle size distribution (D90 < 50 µm).
Comparative pharmacokinetic analysis against clinical data (AUC₀–24h = 120 ng·h/mL) to predict food effects and dose-dumping risks .
Sensitivity analysis to identify critical variables (e.g., gastric emptying time) impacting bioavailability .
Q. What methodologies resolve contradictions between fluorescence detection and HPLC results in Felodipine content analysis?
To address discrepancies:
Cross-validate methods using a standard addition approach to account for matrix interferences.
Statistical comparison (e.g., paired t-test) of RSD values (<2% for HPLC vs. <5% for fluorescence) and systematic errors (e.g., recovery rates 98–102%).
Method harmonization by adjusting excitation/emission wavelengths (e.g., λex = 370 nm, λem = 450 nm) to minimize background noise .
Q. How do material attributes and process parameters influence the critical quality attributes of Felodipine solid dispersion systems?
- Material Attributes : Hydrophilic carriers (eutectic mixtures with PEG 6000 increase dissolution rate by 40%) and crystallization inhibitors (Inutec® SP1 reduces recrystallization by 90%) .
- Process Parameters : Spray-drying inlet temperature (60–80°C) ensures amorphous state stability, while mixing time (>30 min) enhances homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
